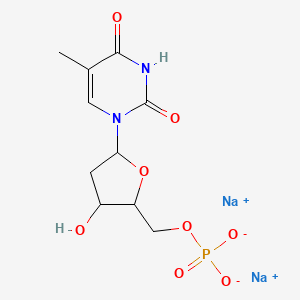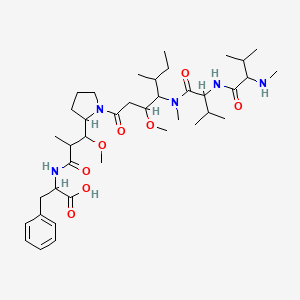
Monomethyl Auristatin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monomethyl auristatin F is a synthetic antineoplastic agent derived from the natural compound dolastatin 10. It is known for its potent cytotoxicity and is primarily used as a payload in antibody-drug conjugates for targeted cancer therapy . This compound inhibits cell division by blocking the polymerization of tubulin, making it a valuable tool in cancer treatment .
Métodos De Preparación
Monomethyl auristatin F is synthesized through a series of chemical reactions involving the modification of dolastatin 10. The synthetic route typically involves the functionalization of the N-terminal amino group and the C-terminal carboxyl group . Industrial production methods often utilize liquid chromatography and mass spectrometry to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Monomethyl auristatin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its cytotoxicity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically modified analogues of this compound with enhanced cytotoxic properties .
Aplicaciones Científicas De Investigación
Monomethyl auristatin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of antineoplastic agents.
Biology: Researchers use this compound to study the mechanisms of cell division and the effects of tubulin polymerization inhibition.
Medicine: The compound is a key component in antibody-drug conjugates, which are used in targeted cancer therapies.
Mecanismo De Acción
Monomethyl auristatin F exerts its effects by inhibiting cell division. It binds to tubulin, preventing its polymerization and thus blocking the formation of microtubules necessary for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound is often linked to antibodies that target specific cancer cell markers, ensuring that it accumulates in cancer cells and minimizes damage to healthy cells .
Comparación Con Compuestos Similares
Monomethyl auristatin F is similar to other auristatin derivatives, such as monomethyl auristatin E. Both compounds inhibit tubulin polymerization, but this compound has a charged C-terminal phenylalanine, which reduces its membrane permeability and bystander effect compared to monomethyl auristatin E . Other similar compounds include dolastatin 10, the natural precursor, and various modified analogues designed to enhance cytotoxicity and stability .
This compound stands out due to its specific modifications that enhance its efficacy as a payload in antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
Propiedades
Fórmula molecular |
C39H65N5O8 |
|---|---|
Peso molecular |
732.0 g/mol |
Nombre IUPAC |
2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50) |
Clave InChI |
MFRNYXJJRJQHNW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
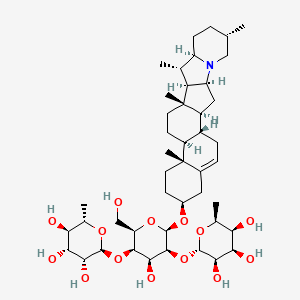
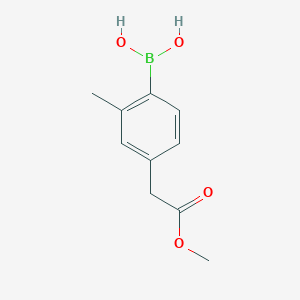
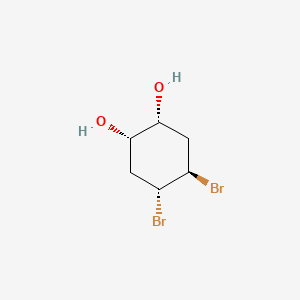
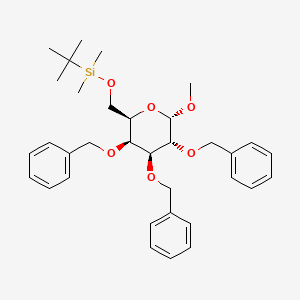

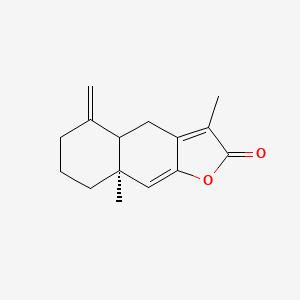

![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
